Penta-N-acetylchitopentaose: A Technical Guide for Researchers
Penta-N-acetylchitopentaose: A Technical Guide for Researchers
An In-depth Examination of its Molecular Characteristics, Synthesis, and Role in Biological Signaling
Introduction
Penta-N-acetylchitopentaose is a chitin (B13524) pentamer, an oligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. As a well-defined chitooligosaccharide, it serves as a crucial molecule in studying plant-microbe interactions, particularly in the induction of plant defense mechanisms and the intricate signaling pathways of nodulation in rhizobia-legume symbiosis. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways associated with Penta-N-acetylchitopentaose, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
A clear understanding of the fundamental physicochemical properties of Penta-N-acetylchitopentaose is essential for its application in research. The key molecular data is summarized in the table below.
| Property | Value |
| Molecular Formula | C40H67N5O26 |
| Molecular Weight | 1033.98 g/mol |
| Alternate Names | Chitinpentaose, N,N',N'',N''',N''''-Pentaacetylchitopentaose |
| CAS Number | 36467-68-2 |
Experimental Protocols
Chemo-enzymatic Synthesis
A practical method for the gram-scale production of Penta-N-acetylchitopentaose involves the use of recombinant Escherichia coli strains expressing the nodC gene, which encodes for a chitooligosaccharide synthase.
Methodology:
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Expression System: High-cell-density cultivation of a recombinant E. coli strain harboring the nodC gene from a suitable rhizobial species (e.g., Azorhizobium caulinodans) is performed.
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Acceptor Molecule: The synthesis can be initiated using an acceptor molecule, such as allyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which will be extended by the NodC synthase.
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Cultivation: The recombinant E. coli is cultured in a fermenter under optimized conditions to achieve high cell density and efficient synthesis of the chitooligosaccharide.
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Extraction: Following cultivation, the cells are harvested, and the Penta-N-acetylchitopentaose is extracted from the culture medium or the periplasmic space.
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Purification: The crude extract is then subjected to purification steps to isolate the desired pentamer.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
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System: A standard HPLC system equipped with a UV or refractive index (RI) detector.
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Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g., an amine-based column) is recommended.
Mobile Phase and Gradient (Example for a C18 column):
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile (B52724)
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Gradient: A linear gradient from a low to a high percentage of acetonitrile in water is typically employed. For instance, a gradient of 5% to 50% acetonitrile over 30 minutes. The exact gradient will require optimization based on the specific column and system.
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Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
Detection:
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Detection can be performed using a UV detector at a low wavelength (e.g., 195-210 nm) or an RI detector.
Purification by Size-Exclusion Chromatography (SEC)
SEC is a valuable technique for separating chitooligosaccharides based on their size.
Methodology:
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Column: A gel filtration column, such as Sephadex G-25 or similar, is packed and equilibrated with an appropriate buffer (e.g., deionized water or a low concentration salt solution).
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Sample Application: The crude or partially purified sample containing Penta-N-acetylchitopentaose is carefully loaded onto the top of the column.
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Elution: The sample is eluted with the equilibration buffer at a constant flow rate.
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Fraction Collection: Fractions are collected, and the presence of the desired pentamer is monitored using techniques like thin-layer chromatography (TLC) or mass spectrometry.
Analytical Characterization
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight and purity of Penta-N-acetylchitopentaose.
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Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
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Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of Penta-N-acetylchitopentaose, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
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Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which typically involves glycosidic bond cleavages.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for the structural elucidation of Penta-N-acetylchitopentaose. While specific chemical shift data for this compound is not widely published, the spectra of related N-acetylglucosamine oligomers can provide a reference for assignment.
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Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as D₂O.
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Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the connectivity of the sugar units.
Signaling Pathways
Penta-N-acetylchitopentaose and related chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) by plants, triggering downstream signaling cascades that lead to defense responses. It is also a key structural component of Nod factors in rhizobia, which are crucial for initiating the symbiotic relationship with legumes.
Plant Defense Signaling
The recognition of chitin fragments like Penta-N-acetylchitopentaose is a cornerstone of the plant's innate immune system.
